molecular formula C17H20N4O2 B2820399 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine CAS No. 400089-01-2

1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B2820399
CAS No.: 400089-01-2
M. Wt: 312.373
InChI Key: RUXJQRMOHFTVDC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological activities, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine typically involves the reaction of 2,4-dimethylphenylamine with 3-nitropyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactions, use of more cost-effective reagents, and implementation of purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can be functionalized through nucleophilic substitution reactions, introducing different substituents to modify its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles, organic solvents

Major Products Formed

    Reduction: 1-(2,4-Dimethylphenyl)-4-(3-aminopyridin-2-yl)piperazine

    Substitution: Various alkylated or acylated derivatives of the original compound

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its binding affinity and activity, while the piperazine ring can enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific application and further research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)-4-(2-nitropyridin-3-yl)piperazine
  • 1-(2,4-Dimethylphenyl)-4-(4-nitropyridin-3-yl)piperazine

Uniqueness

1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-5-6-15(14(2)12-13)19-8-10-20(11-9-19)17-16(21(22)23)4-3-7-18-17/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXJQRMOHFTVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320087
Record name 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400089-01-2
Record name 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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